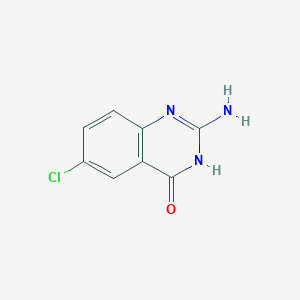
2,3,5,6-Tetrabromo-4-chlorophenol
描述
2,3,5,6-Tetrabromo-4-chlorophenol is a halogenated phenol with the molecular formula C6HBr4ClO and a molecular weight of 444.14 . This compound is characterized by the presence of four bromine atoms and one chlorine atom attached to a phenol ring. It is known for its significant reactivity and is used in various chemical and industrial applications.
准备方法
The synthesis of 2,3,5,6-Tetrabromo-4-chlorophenol typically involves the bromination of 4-chlorophenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to ensure the selective bromination at the 2, 3, 5, and 6 positions of the phenol ring .
Industrial production methods for this compound may involve large-scale bromination processes, where the reaction parameters are carefully controlled to achieve high yields and purity. The use of catalysts and advanced reaction techniques can further enhance the efficiency of the synthesis.
化学反应分析
2,3,5,6-Tetrabromo-4-chlorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: The phenolic group in this compound can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or hydrogen peroxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of less halogenated or dehalogenated products.
科学研究应用
2,3,5,6-Tetrabromo-4-chlorophenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various halogenated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in research to understand the mechanisms of action of halogenated phenols on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of flame retardants, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of 2,3,5,6-Tetrabromo-4-chlorophenol involves its interaction with various molecular targets and pathways. The compound can inhibit the synthesis of plastoquinone, a key component in the photosynthetic electron transport chain in algae and plants. This inhibition disrupts the photosynthetic process, leading to the death or inhibition of the target organisms . Additionally, the compound’s halogenated structure allows it to interact with cellular membranes and proteins, further contributing to its biological effects.
相似化合物的比较
2,3,5,6-Tetrabromo-4-chlorophenol can be compared with other halogenated phenols, such as:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound has a similar halogenated structure but contains fluorine atoms instead of bromine.
2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone: This compound also contains multiple bromine atoms and is used as a brominating agent in organic synthesis.
The uniqueness of this compound lies in its specific halogenation pattern and its diverse range of applications in various fields of research and industry.
属性
IUPAC Name |
2,3,5,6-tetrabromo-4-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr4ClO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGOBVKUZQECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Cl)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr4ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


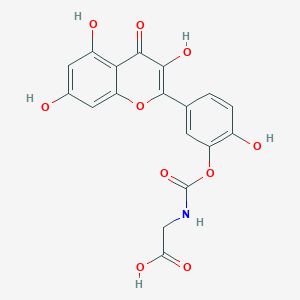
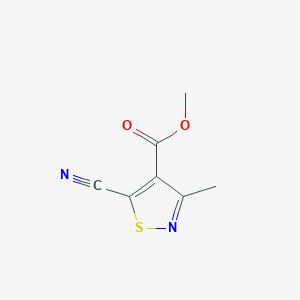

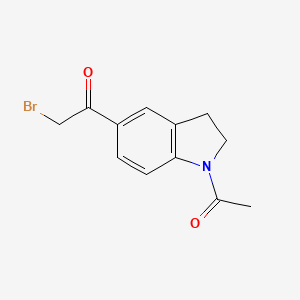
![3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline](/img/structure/B3250192.png)
![3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline](/img/structure/B3250193.png)
![3a-Methyl-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinolin-8-ylamine](/img/structure/B3250198.png)
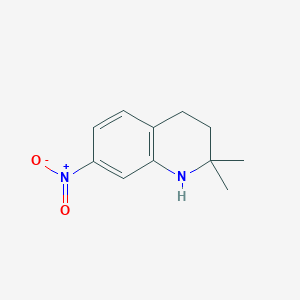
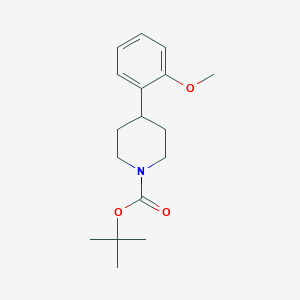
![Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine](/img/structure/B3250219.png)
![7-nitrospiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]](/img/structure/B3250226.png)
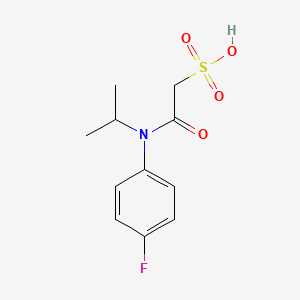
![8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B3250242.png)
